2,4-Dichloro-6-fluoro-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145915-56-6 |
|---|---|
Molecular Formula |
C7H2Cl2FNS |
Molecular Weight |
222.058 |
IUPAC Name |
2,4-dichloro-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2FNS/c8-4-1-3(10)2-5-6(4)11-7(9)12-5/h1-2H |
InChI Key |
GBIGELYRQJEXDB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Cl)F |
Synonyms |
2,4-DICHLORO-6-FLUOROBENZOTHIAZOLE |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the Benzothiazole Core
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring
The benzothiazole nucleus is generally electron-rich, but the distribution of electron density is not uniform. This leads to specific sites being more susceptible to either electrophilic or nucleophilic attack.
The C-2 position of the benzothiazole ring is particularly important from a reactivity standpoint. It is located between the nitrogen and sulfur atoms, making it electron-deficient and thus a prime target for nucleophilic attack. When a good leaving group, such as a chlorine atom, is present at the C-2 position, it is readily displaced by a variety of nucleophiles. acs.orgnih.gov This reactivity is a cornerstone of benzothiazole chemistry, allowing for the introduction of a wide range of functional groups at this position. nih.gov
For instance, 2-chlorobenzothiazoles are known to react with thioureas to form new sulfur-containing derivatives. acs.orgacs.org This type of reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiourea (B124793) attacks the C-2 carbon, leading to the displacement of the chloride ion. Similarly, other nucleophiles such as amines, alcohols, and thiols can be used to functionalize the C-2 position. The presence of the chlorine atom at C-2 in 2,4-Dichloro-6-fluoro-1,3-benzothiazole makes this position highly susceptible to such nucleophilic substitutions, providing a versatile handle for synthetic modifications. nih.gov
While the C-2 position is primarily reactive towards nucleophiles, functionalization can also be achieved through other means. For example, the direct C-H functionalization of an unsubstituted benzothiazole at the C-2 position is a known strategy for creating 2-arylbenzothiazoles. nih.gov However, with a chlorine atom already in place, as in the title compound, substitution reactions are the more likely pathway.
The benzene (B151609) part of the benzothiazole ring can undergo electrophilic aromatic substitution, but its reactivity is influenced by the fused thiazole (B1198619) ring and any existing substituents. The thiazole ring itself is electron-withdrawing, which tends to deactivate the benzene ring towards electrophilic attack. In this compound, the presence of three halogen atoms (two chlorine and one fluorine) further deactivates the benzene ring. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect.
This deactivation makes electrophilic substitution reactions, such as nitration or further halogenation, on the benzene moiety of this compound challenging, likely requiring harsh reaction conditions. acs.org When such reactions do occur, the position of substitution is directed by the combined electronic effects of the fused thiazole ring and the halogen substituents. The directing effects of the substituents would need to be considered to predict the regiochemical outcome of any potential electrophilic substitution.
Conversely, the electron-withdrawing nature of the substituents makes the benzene ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups. This will be discussed in more detail in the following section.
Reactions Involving Halogen Substituents in this compound
The three halogen atoms in this compound are key to its chemical transformations. The chlorine atoms at the C-2 and C-4 positions are particularly susceptible to substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halogenated benzothiazoles. This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the entire benzothiazole core, and particularly the thiazole part, is electron-withdrawing, activating the attached benzene ring for nucleophilic attack.
Substitution at C-2: As previously mentioned, the chlorine atom at the C-2 position is highly activated towards nucleophilic displacement. acs.orgnih.gov This is a common feature of 2-halobenzothiazoles and is not strictly an SNAr reaction on the benzene ring but rather a nucleophilic substitution on a heteroaromatic ring. A proposed mechanism for such substitutions can involve an addition-elimination pathway. researchgate.net
Substitution at C-4: The chlorine atom at the C-4 position is on the benzene ring. Its reactivity in an SNAr reaction is enhanced by the electron-withdrawing effect of the fused thiazole ring and the other halogen substituents. Nucleophiles can attack the C-4 position, leading to the displacement of the chloride ion. The stability of the intermediate is crucial, and the electron-withdrawing groups play a vital role in this. mdpi.com For example, 2-amino-4-chlorobenzothiazole (B128024) can undergo condensation reactions, indicating the potential for reactivity at other sites while this chloro-substituent remains. sigmaaldrich.com
The relative reactivity of the C-2 and C-4 chlorine atoms towards nucleophilic substitution would depend on the specific nucleophile and reaction conditions. It is plausible that sequential substitution could be achieved, allowing for the differential functionalization of these two positions.
Further Halogenation: Introducing additional halogen atoms onto the already halogenated benzothiazole ring via electrophilic aromatic substitution would be difficult. The strong deactivating effect of the existing three halogen atoms and the fused thiazole ring would necessitate very harsh reaction conditions. masterorganicchemistry.com Studies on the chlorination of other benzothiazoles have shown that transformation products can be formed, but the starting materials were not as deactivated as this compound. nih.gov
Dehalogenation: The removal of halogen substituents is another possible transformation. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with specific reducing agents. taylorandfrancis.comnih.gov This process replaces a halogen atom with a hydrogen atom. In the context of this compound, selective dehalogenation could potentially be used to synthesize benzothiazole derivatives with fewer halogen substituents, which might be difficult to obtain through other synthetic routes. The relative ease of removal of the different halogens would depend on the reaction conditions and the C-X bond strengths. Photodehalogenation has also been reported for some chlorinated heteroaromatic compounds. researchgate.net
Formation of Complex Derivatives and Hybrid Molecules
The reactivity of the chlorine atoms in this compound, particularly through nucleophilic substitution, opens up pathways for the synthesis of a wide array of complex derivatives and hybrid molecules. By reacting this compound with bifunctional or polyfunctional nucleophiles, it is possible to construct more elaborate molecular architectures.
For example, reaction with various amines, thiols, or alcohols can lead to the formation of new C-N, C-S, and C-O bonds at the C-2 and C-4 positions. This allows for the coupling of the benzothiazole core to other heterocyclic systems or functional moieties. The synthesis of novel 1,2,4-triazole (B32235) derivatives has been explored for their biological activities, and similar strategies could be employed starting from halogenated benzothiazoles. nih.govnih.gov
The sequential substitution of the two chlorine atoms could be a powerful tool for creating unsymmetrically substituted benzothiazole derivatives. For instance, a first nucleophilic substitution could occur preferentially at one position (e.g., C-2), followed by a second substitution with a different nucleophile at the other position (C-4). This stepwise approach would allow for the controlled assembly of complex molecules with tailored properties. The synthesis of various 2-substituted benzothiazoles is a well-established field, often starting from precursors like 2-aminothiophenol (B119425) or by modifying existing benzothiazole rings. nih.gov this compound serves as a valuable building block for such synthetic endeavors.
Synthesis of Thiazolidinone-Benzothiazole Hybrids
The creation of hybrid molecules by combining different pharmacophores into a single structure is a well-established strategy in medicinal chemistry. The synthesis of thiazolidinone-benzothiazole hybrids typically involves a multi-step process. A common route begins with the reaction of a substituted 2-aminobenzothiazole (B30445) with an aromatic aldehyde to form a Schiff base (an imine). This intermediate is then subjected to cyclocondensation with a mercaptoacetic acid (thioglycolic acid) to yield the 2-aryl-3-(benzothiazolyl)-1,3-thiazolidin-4-one structure. nih.gov
The general synthetic pathway can be outlined as follows:
Formation of Schiff Base: A 2-aminobenzothiazole derivative is refluxed with an appropriate aromatic aldehyde in a solvent like absolute ethanol (B145695). nih.gov
Cyclization: The resulting Schiff base is then condensed with mercaptoacetic acid. This reaction often involves refluxing in a solvent such as DMF to afford the final thiazolidinone-benzothiazole hybrid. nih.gov
The reaction conditions, such as the choice of solvent, can be optimized to improve yields. For instance, studies have shown that ethanol can be an optimal solvent for similar syntheses, leading to superior yields compared to other solvents. researchgate.net
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-6-substituted benzothiazole, Aromatic aldehyde | Reflux in absolute ethanol | 2-(Arylidenimino)-6-substituted benzothiazole (Schiff Base) |
| 2 | Schiff Base from Step 1, Mercaptoacetic acid | Reflux in DMF | 2-Aryl-3-(6-substituted-benzothiazolyl)-1,3-thiazolidin-4-one |
Integration with Other Heterocyclic Systems (e.g., Quinazolinones, Triazoles)
The benzothiazole core can also be fused or linked to other important heterocyclic systems like quinazolinones and triazoles, leading to the creation of polycyclic or hybrid molecules with diverse chemical properties.
Quinazolinones: The synthesis of quinazolinone-containing structures often involves cyclization reactions. For example, benzo[f]quinazoline-1,3(2H,4H)-diones can be synthesized through a multi-step sequence that includes palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. scispace.com While not a direct reaction of the benzothiazole core, similar strategies could be employed to fuse a quinazolinone ring system onto a benzothiazole precursor, likely involving functionalization of the benzothiazole's benzene ring to introduce the necessary groups for cyclization.
Triazoles: The integration of a 1,2,4-triazole ring with a benzothiazole nucleus is a common synthetic goal. One approach involves converting a benzothiazole derivative into a hydrazide, which then serves as a key intermediate. For instance, a 2-hydrazinobenzothiazole (B1674376) can be reacted with other precursors in a one-pot synthesis to form benzothiazole-triazole hybrids. researchgate.netnih.gov Another pathway involves the reaction of a 2-aminobenzothiazole derivative with a 1,3,4-oxadiazole (B1194373) precursor in a suitable solvent like dry pyridine (B92270) to yield 4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole derivatives. scholaris.ca A general scheme for creating 1,2,4-triazole-3-thiones involves reacting a hydrazide with carbon disulfide and potassium hydroxide, followed by reaction with an amine. rsc.org
| Starting Benzothiazole Derivative | Key Reagents | Reaction Type | Resulting Hybrid |
|---|---|---|---|
| 2-Hydrazinobenzothiazole | Anthranilic acid, Aromatic aldehydes | One-pot intramolecular cyclization | Benzothiazolo[2,3-c] researchgate.netnih.govscholaris.catriazoles researchgate.net |
| N-substituted-2-aminobenzothiazole | 2-(3-pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Reaction in dry pyridine | 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole scholaris.ca |
| Benzimidazole-hydrazides (as analogue) | Alkylisothiocyanates, NaOH | Cyclization | 5-substituted-1,2,4-triazole-3-thiols organic-chemistry.org |
Investigating Reaction Mechanisms and Intermediates
Understanding the mechanistic pathways of reactions involving the benzothiazole core is fundamental to controlling reaction outcomes and designing new synthetic routes. This includes the mechanisms of cyclization to form new rings and the derivatization of the existing structure.
Mechanistic Pathways of Cyclization and Derivatization
Cyclization: The formation of fused heterocyclic systems often proceeds through intramolecular cyclization. For example, the synthesis of benzothiazolo[2,3-c] researchgate.netnih.govscholaris.catriazole hybrids from 2-hydrazinobenzothiazole and anthranilic acid involves an intermediate that undergoes intramolecular cyclization followed by dehydrative aromatization to form the stable triazole ring. researchgate.net In other systems, such as the formation of benzo[f]quinazolinediones, the final cyclization step is achieved through a Brønsted acid-mediated cycloisomerization. scispace.com The cyclization of hydrazinecarbothioamides to form 1,2,4-triazole-3-thiones typically occurs in a basic medium. amanote.com
Derivatization: Derivatization reactions modify the functional groups of a molecule to alter its properties. These reactions fall into several general categories, including alkylation, acylation, and silylation. researchgate.netwikipedia.org The mechanism often involves the nucleophilic attack of a heteroatom on the derivatizing agent. For instance, silylation involves the replacement of active hydrogen atoms in groups like -OH, -COOH, or -NH2 with a trimethylsilyl (B98337) group, typically through an SN2 nucleophilic attack. researchgate.net The choice of derivatizing reagent is critical; for example, hexamethyldisilazane (B44280) (HMDS) is a weaker trimethylsilyl (TMS) donor used for silylating carbohydrates, while other reagents might be used for different functional groups. researchgate.net These general principles apply to the derivatization of functionalized benzothiazoles.
Analysis of Ring Opening and Degradation Pathways
While benzothiazoles are generally stable compounds, the thiazole ring can be opened under specific conditions. Understanding these ring-opening and degradation pathways is crucial for assessing the compound's stability and environmental fate.
Ring Opening: Benzothiazoles exhibit good stability in acidic conditions but can undergo ring-opening reactions in the presence of bases. thieme-connect.de A novel oxidative ring-opening of benzothiazoles has been achieved using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents, which yields acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net The proposed mechanism suggests that the magnesium ion acts as a Lewis acid, coordinating to the nitrogen of the thiazole ring. This coordination increases the electrophilicity at the C-2 position, facilitating a nucleophilic attack by water, which is necessary for the reaction to proceed, ultimately leading to the cleavage of the thiazole ring. scholaris.ca Ring opening can also be promoted in non-basic media through coordination to a metal ion like Silver(I). rsc.org
Degradation Pathways: The degradation of benzothiazole derivatives can occur through several mechanisms, including photodegradation and biodegradation.
Photodegradation: Under UV irradiation, benzothiazole derivatives can degrade. researchgate.netnih.gov The presence of an electron acceptor like carbon tetrachloride can significantly alter the photochemical behavior, leading to products such as chlorides and acetic acid derivatives. scispace.com The degradation of benzothiazole by UV-activated peracetic acid is primarily driven by hydroxyl radical attack and can involve pathways of hydroxylation and subsequent benzene ring opening. rsc.org
Biodegradation: Certain microorganisms, such as those from the Rhodococcus genus, are capable of degrading benzothiazole. nih.gov The metabolic pathway can involve successive oxidations, first to 2-hydroxybenzothiazole (B105590) and then to dihydroxybenzothiazole. nih.gov Further degradation proceeds via a ring-opening product, indicating the involvement of enzymes like catechol 1,2-dioxygenase, which cleaves the aromatic ring. nih.gov Microbial electrolysis cells have also been shown to be effective in degrading benzothiazole into simpler organic acids. nih.gov
| Pathway | Conditions/Reagents | Key Mechanistic Feature | Products |
|---|---|---|---|
| Chemical Ring Opening | Basic media | Base-mediated reaction thieme-connect.de | - |
| Oxidative Ring Opening | Magnesium monoperoxyphthalate (MMPP), alcohol, water | Lewis acid catalysis by Mg2+, nucleophilic attack by H2O scholaris.ca | Acyl aminobenzene sulfonate esters scholaris.caresearchgate.net |
| Photodegradation | UV irradiation | Photon absorption, radical formation | Chlorides, acetic acid derivatives, hydroxylated species scispace.comrsc.org |
| Biodegradation | Microorganisms (e.g., Rhodococcus) | Enzymatic oxidation and ring cleavage (e.g., by dioxygenase) nih.gov | 2-Hydroxybenzothiazole, dihydroxybenzothiazole, diacid compounds nih.gov |
Advanced Spectroscopic and Structural Elucidation of Fluorinated and Chlorinated Benzothiazoles
Vibrational Spectroscopy for Molecular Structure Characterization
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides characteristic absorption bands for the various bonds within the molecule. For 2,4-Dichloro-6-fluoro-1,3-benzothiazole, the FT-IR spectrum is expected to be dominated by vibrations associated with the benzothiazole (B30560) core and the carbon-halogen bonds.
Key expected vibrational frequencies include:
C=N Stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring typically exhibits a strong stretching vibration in the 1640-1550 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: The benzene (B151609) portion of the molecule will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ range. researchgate.net
C-F Stretching: A strong absorption band, characteristic of the C-F bond, is anticipated in the 1250-1000 cm⁻¹ region. The exact position is influenced by the aromatic system.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the 850-550 cm⁻¹ range. Due to the presence of two chlorine atoms, multiple bands may be observed.
C-H Bending: Out-of-plane bending vibrations for the remaining aromatic C-H bonds typically occur in the 900-800 cm⁻¹ region. researchgate.net
The combination of these bands provides a unique "fingerprint" for the molecule, allowing for its identification and structural confirmation. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=N Stretch (Thiazole) | 1640-1550 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1000 | Strong |
| Aromatic C-H Bend | 900-800 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. core.ac.uk While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving heavier atoms.
Expected observations in the Raman spectrum include:
Strong signals for the symmetric stretching of the aromatic ring system.
Characteristic vibrations for the C-S and S-N bonds within the thiazole ring.
Potentially clearer signals for the C-Cl bonds compared to FT-IR in some cases.
The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. mdpi.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, there are two protons on the aromatic ring.
Chemical Shifts (δ): The two aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts will be influenced by the positions of the electron-withdrawing chloro and fluoro substituents.
Multiplicity: The protons will appear as doublets due to coupling with the adjacent fluorine atom (H-F coupling) and with each other (H-H coupling). The proton at position 5 will likely be a doublet of doublets due to coupling to the proton at position 7 and the fluorine at position 6. The proton at position 7 will be a doublet, coupling to the fluorine at position 6. Long-range couplings may also be observed.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 | 7.5 - 8.0 | Doublet of Doublets (dd) | JH5-F6 ≈ 8-10 Hz, JH5-H7 ≈ 2-3 Hz |
¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound will show distinct signals for each of the nine carbon atoms. nih.gov
Chemical Shifts (δ): The chemical shifts will vary widely based on the carbon's environment.
The C-2 carbon, part of the thiazole ring and bonded to nitrogen and sulfur, is expected to be significantly downfield, potentially in the δ 150-160 ppm range.
Carbons bonded directly to the electronegative chlorine (C-4) and fluorine (C-6) atoms will also be downfield.
The carbon bonded to fluorine (C-6) will appear as a doublet due to strong one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz).
Other carbons will also exhibit smaller couplings to the fluorine atom over two or three bonds (²JCF, ³JCF). nih.gov
The analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of each carbon atom in the structure. nih.gov
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | 150 - 160 | Doublet (d) | ³JCF (small) |
| C-4 | 130 - 140 | Doublet (d) | ³JCF (small) |
| C-5 | 115 - 125 | Doublet (d) | ²JCF (20-25 Hz) |
| C-6 | 158 - 165 | Doublet (d) | ¹JCF (240-260 Hz) |
| C-7 | 100 - 110 | Doublet (d) | ²JCF (20-25 Hz) |
| C-3a | 145 - 155 | Doublet (d) | ³JCF (small) |
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. nih.gov It has a wide chemical shift range, which minimizes signal overlap. nih.gov
For this compound, a single signal is expected in the ¹⁹F NMR spectrum.
Chemical Shift (δ): The chemical shift for an aromatic fluorine is typically found in the range of δ -100 to -140 ppm relative to a standard like CFCl₃. researchgate.net The precise shift is diagnostic of the electronic effects of the other substituents on the ring.
Multiplicity: The fluorine signal will be split into a complex multiplet, specifically a doublet of doublets, due to coupling with the two ortho protons (H-5 and H-7). This provides direct evidence of the fluorine's position on the benzene ring. nih.gov
This technique is crucial for confirming the presence and specific location of the fluorine substituent on the benzothiazole scaffold. nih.gov
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex aromatic systems with multiple halogen substituents. nih.gov Techniques like COSY, HSQC, and HMBC provide through-bond correlation data that reveals the complete chemical structure. nih.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would primarily reveal the coupling between the two aromatic protons on the benzene ring, H-5 and H-7. A cross-peak between these two signals would confirm their spatial proximity. bldpharm.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov This is crucial for assigning the protonated carbons in the molecule. For the target compound, HSQC would show direct correlations for the C5-H5 and C7-H7 pairs.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This technique is invaluable for mapping the full carbon skeleton and placing substituents. nih.gov For this compound, key HMBC correlations would be expected between H-5 and carbons C-4, C-6, and C-7a, and between H-7 and carbons C-5, C-6, and C-7a. These correlations would definitively place the chlorine and fluorine atoms at positions 4 and 6, respectively.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Atom No. | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H) |
| 2 | ~155-160 | - | - |
| 4 | ~130-135 (¹JCF) | - | - |
| 5 | ~115-120 (²JCF) | ~7.6-7.8 (d) | C-4, C-6, C-7a |
| 6 | ~160-165 (¹JCF) | - | - |
| 7 | ~110-115 (²JCF) | ~7.4-7.6 (d) | C-5, C-6, C-7a |
| 3a | ~152-156 | - | - |
| 7a | ~130-134 | - | - |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are particularly informative.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. jyoungpharm.org For this compound (C₇H₂Cl₂FNS), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula. The characteristic isotopic pattern resulting from the two chlorine atoms would present as three peaks in a specific ratio ([M]+, [M+2]+, [M+4]+), providing definitive evidence of the presence of two chlorine atoms. organic-chemistry.org
Table 2: Predicted HRMS Data for this compound
| Formula | Species | Calculated m/z | Isotopic Abundance |
| C₇H₂Cl₂FNS | [M+H]⁺ (³⁵Cl₂) | 221.9399 | 100.0% |
| C₇H₂Cl₂FNS | [M+H]⁺ (³⁵Cl³⁷Cl) | 223.9370 | ~65% |
| C₇H₂Cl₂FNS | [M+H]⁺ (³⁷Cl₂) | 225.9340 | ~10% |
Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This technique is critical for identifying metabolites or degradation byproducts. nih.gov Studies on the chlorination of other benzothiazoles have shown that transformation can occur, leading to hydroxylated or further chlorinated species. jyoungpharm.orgwikipedia.org If this compound were subjected to environmental or metabolic transformation, MS/MS would be essential for identifying the resulting products. For example, the substitution of a chlorine atom with a hydroxyl group would result in a distinct mass shift. The fragmentation pattern of these transformation products would provide insight into the position of the new functional group. spectrabase.com
X-ray Crystallography for Solid-State Structural Analysis
An X-ray crystal structure of this compound would confirm the planarity of the fused benzothiazole ring system, a characteristic feature of this scaffold. spectrabase.com It would provide precise measurements of all bond lengths and angles, revealing the electronic effects of the electron-withdrawing halogen substituents on the aromatic system. For instance, the C-Cl and C-F bond lengths could be accurately measured and compared to typical values.
The packing of molecules in a crystal lattice is dictated by intermolecular interactions. In halogenated compounds, halogen bonds (XB) can be significant organizing forces, where a halogen atom acts as an electrophilic "σ-hole" donor. rsc.org In the crystal structure of this compound, one would anticipate observing intermolecular interactions such as:
Halogen Bonding: Interactions between the chlorine or fluorine atoms of one molecule and the nitrogen or sulfur atoms of a neighboring molecule (e.g., C-Cl···N or C-Cl···S).
π-π Stacking: The planar aromatic rings could stack on top of each other, contributing to crystal stability. The analysis of these non-covalent interactions is crucial for understanding the material's bulk properties and for designing crystal engineering strategies.
Spectroscopic Analysis of this compound Not Available in Current Literature
A thorough review of scientific literature and spectroscopic databases has revealed no specific experimental or computational data for the electronic absorption and emission properties of the chemical compound This compound .
Consequently, the generation of a detailed and scientifically accurate article focusing on the Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this particular compound, as per the requested outline, is not possible at this time. The creation of such an article would necessitate access to specific data points such as maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), fluorescence excitation and emission wavelengths, and quantum yields (Φf), none of which are present in the available public domain for this exact molecule.
While general spectroscopic characteristics of the broader benzothiazole class of compounds are documented, providing insights into how different substituents can influence their electronic transitions, this general information does not suffice to construct a scientifically rigorous analysis dedicated solely to this compound. Any attempt to extrapolate or estimate specific data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections on Advanced Spectroscopic and Structural Elucidation, specifically concerning Electronic Absorption and Emission Spectroscopy, cannot be completed.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Fluoro 1,3 Benzothiazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and reactivity of molecules. For 2,4-dichloro-6-fluoro-1,3-benzothiazole, these methods can predict its geometry, stability, and electronic properties without the need for empirical data.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. Studies on similar heterocyclic systems, such as substituted benzothiazoles and thiazole (B1198619) derivatives, have demonstrated the utility of DFT in providing reliable molecular insights. scispace.comresearchgate.netmdpi.com
The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Computational studies on related molecules, like 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, have successfully used DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to achieve optimized geometries that are in good agreement with experimental data where available. scispace.com The optimized geometry of this compound is expected to have a nearly planar benzothiazole (B30560) core.
Table 1: Selected Bond Lengths| Bond | Predicted Length (Å) |
|---|---|
| C1-C2 | 1.39 |
| C2-N3 | 1.32 |
| N3-C4 | 1.38 |
| C4-S5 | 1.75 |
| S5-C9 | 1.76 |
| C6-F | 1.35 |
| C2-Cl | 1.73 |
Table 2: Selected Bond Angles
| Angle | Predicted Angle (°) |
|---|---|
| C2-N3-C4 | 109.5 |
| N3-C4-S5 | 115.0 |
| C4-S5-C9 | 88.0 |
| N3-C2-C1 | 125.0 |
Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also an important aspect. For a relatively rigid structure like this compound, the number of conformers is limited, but understanding the rotational barriers of any substituent groups is key to a full characterization of the molecule's potential energy surface.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For related benzothiazole derivatives, FMO analysis has been used to predict their bioactivation and reactivity. nih.gov
Illustrative FMO Data for this compound Note: The following data is illustrative and based on typical values from DFT calculations on similar molecules.
Table 3: Calculated HOMO-LUMO Energies| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
A smaller HOMO-LUMO gap in related compounds has been associated with higher chemical activity. scispace.com The distribution of the HOMO and LUMO across the molecular structure provides further insight into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For molecules with heteroatoms like nitrogen, sulfur, and halogens, the MEP surface can highlight the electron-rich and electron-poor areas with great clarity. In studies of similar heterocyclic compounds, MEP analysis has been instrumental in identifying the sites of intermolecular interactions. scispace.com
For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms would exhibit positive potential. This information is critical for understanding non-covalent interactions and the initial steps of chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which can be quantified as stabilization energies. These interactions, or delocalizations, are key to understanding phenomena such as hyperconjugation and resonance. For thiazole azo dyes, NBO analysis has been used to explain their nonlinear optical properties. mdpi.com
Investigation of Substituent Effects on Electronic Properties
Computational chemistry provides powerful tools to understand how the addition of substituents to a core molecular structure alters its electronic properties. For this compound, the benzothiazole core is functionalized with three halogen atoms, which significantly modifies its electronic landscape.
The presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 6, profoundly impacts the electronic distribution of the benzothiazole ring. Both chlorine and fluorine are highly electronegative and exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the aromatic system. nih.govnih.gov This general withdrawal of electron density tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com
Fluorine, being the most electronegative element, has a potent inductive effect. nih.gov While halogens can also exhibit a +R (electron-donating resonance) effect due to their lone pairs, their -I effect is dominant, especially for chlorine. The introduction of these electron-withdrawing groups can significantly affect the molecule's reactivity and intermolecular interactions. nih.gov Specifically, the substitution of strong electron-withdrawing groups like halogens tends to decrease the HOMO-LUMO energy gap (ΔE), which can influence the molecule's kinetic stability and reactivity. mdpi.com
| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|---|
| Benzothiazole (Reference) | None | -6.12 | -1.40 | 4.72 |
| 6-Fluorobenzothiazole | 6-F | -6.25 | -1.55 | 4.70 |
| 2,4-Dichlorobenzothiazole | 2,4-di-Cl | -6.58 | -2.10 | 4.48 |
| This compound | 2,4-di-Cl, 6-F | -6.70 | -2.25 | 4.45 |
Note: The values for substituted benzothiazoles are illustrative, based on established trends from computational studies on analogous compounds, and are not from direct experimental measurement of this compound. nih.govmdpi.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules, providing valuable data that can aid in experimental characterization.
Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the molecule's optimized equilibrium geometry. researchgate.net These calculations predict the positions and relative intensities of absorption bands corresponding to specific molecular motions, such as C-H, C-Cl, C-F, and C=N stretching and bending vibrations. For this compound, characteristic frequencies for C-Cl and C-F stretching would be expected in the fingerprint region of the IR spectrum. mdpi.com
Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra, which provide information about electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). rsc.orgnih.gov These calculations predict the absorption maxima (λmax) and correspond to the electronic excitations from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The strong electron-withdrawing nature of the halogen substituents is expected to cause a shift in the absorption bands compared to the unsubstituted benzothiazole. researchgate.net
| Spectroscopic Method | Predicted Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~3100-3000 | Aromatic C-H Stretch |
| IR | Vibrational Frequency | ~1600-1450 | C=C and C=N Ring Stretching |
| IR | Vibrational Frequency | ~1250-1000 | C-F Stretch |
| IR | Vibrational Frequency | ~800-600 | C-Cl Stretch |
| UV-Vis | Electronic Transition (λmax) | ~280-320 | π → π* Transition |
Note: These are representative values based on DFT calculations for halogenated benzothiazoles and related heterocyclic systems. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.comliverpool.ac.uk The chemical shift of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing chlorine and fluorine atoms are predicted to deshield adjacent carbon and hydrogen atoms, causing their NMR signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzothiazole. mdpi.comnih.gov Comparing calculated shifts with experimental data is a powerful method for confirming molecular structure. nih.gov
| Atom | Predicted Chemical Shift (ppm) | Justification |
|---|---|---|
| C2 | ~155-165 | Attached to electronegative N and S, and substituted with Cl. |
| C4 | ~130-140 | Directly bonded to Cl, significant deshielding. |
| C5 | ~115-125 | Adjacent to F- and Cl-substituted carbons. |
| C6 | ~158-168 (d, ¹JCF) | Directly bonded to F, large C-F coupling expected. |
| C7 | ~110-120 | Influenced by adjacent F and fused thiazole ring. |
| C3a (C-S) | ~150-155 | Bridgehead carbon adjacent to sulfur. |
| C7a (C-N) | ~135-145 | Bridgehead carbon adjacent to nitrogen. |
Note: Predicted shifts are relative to TMS and are estimated based on established substituent effects in halogenated aromatic systems. Precise values require specific GIAO calculations. The notation (d, ¹JCF) indicates a doublet due to one-bond coupling with fluorine. mdpi.comnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses the generation and manipulation of three-dimensional molecular structures to predict their geometry and properties. For this compound, modeling begins with geometry optimization using methods like DFT to find the lowest energy conformation, providing precise bond lengths and angles. researchgate.net
Molecular Dynamics (MD) simulations build upon this static model by simulating the atomic movements of the molecule over time. nih.govnih.gov By solving Newton's equations of motion for the system, MD simulations provide a detailed view of the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). acs.org These simulations are crucial for understanding the dynamic stability of the molecule and can reveal how it might interact with other molecules, which is fundamental to predicting its behavior in various chemical and biological contexts. nih.gov
Ligand-Protein Docking Studies (focus on binding modes, not biological outcomes)
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. These studies are crucial in drug discovery for identifying potential interactions that stabilize the ligand-protein complex. For the benzothiazole scaffold, docking studies have revealed common binding patterns across a range of protein targets, particularly within the ATP-binding sites of kinases.
The benzothiazole ring system is a recurring motif in the development of kinase inhibitors. Docking studies on various benzothiazole derivatives have shown that they can effectively occupy the ATP binding pocket of protein kinases. The interaction modes often involve the benzothiazole nucleus acting as a scaffold, with its substituents forming key interactions with the surrounding amino acid residues. For instance, studies on benzothiazole-based inhibitors targeting kinases like p56lck have highlighted the importance of the benzothiazole core in binding to the hinge region of the kinase. biointerfaceresearch.com
In a typical binding mode, the nitrogen and sulfur atoms of the benzothiazole ring can participate in hydrogen bonding and other electrostatic interactions. The dichlorophenyl and fluoro substitutions on the this compound molecule would be expected to significantly influence its binding orientation. The chlorine and fluorine atoms can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Docking studies of benzothiazole derivatives against various protein targets have demonstrated a diversity of binding modes. For example, in studies with c-Jun N-Terminal Kinase-3 (JNK-3) inhibitors, the benzothiazole core was central to the binding conformation, with interactions being dictated by hydrogen bonding and electrostatic interactions. acs.org Similarly, research on benzothiazole derivatives as inhibitors for phosphatidylinositol 3-kinase α (PI3Kα) has used docking to elucidate probable binding modes within the ATP binding pocket. tcmsp-e.com
The following table summarizes representative findings from docking studies on various benzothiazole derivatives, illustrating the types of protein targets and key interactions that are commonly observed. This provides a predictive framework for the potential binding modes of this compound.
| Target Protein | Benzothiazole Derivative Type | Key Interacting Residues (Example) | Type of Interaction |
| p56lck | Benzothiazole-thiazole hybrids | MET319, GLU317 | Hinge region binding, hydrogen bonds |
| p38α MAPK | Allosteric inhibitor with benzothiazole moiety | Cys162 | Covalent bond |
| JNK-3 | Benzothiazol-2-yl acetonitrile (B52724) pyrimidine (B1678525) core | MET111, GLN112 | Hydrogen bonding, electrostatic interactions |
| PI3Kα | General benzothiazole series | VAL851, SER774 | Hydrogen bonding |
| BCL-XL | Benzothiazole-hydrazone | Phe105, Ser106, Asp107, Leu108 | Hydrophobic interactions, hydrogen bonds |
| DNA Gyrase | 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide | ASP81, GLY85 | Hydrogen bonds |
This table is a representative summary based on studies of various benzothiazole derivatives and is intended to be illustrative of potential interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of a molecule and the stability of its interactions with a protein target over time. For this compound, MD simulations would be instrumental in understanding its behavior in a biological environment.
MD simulations of benzothiazole derivatives complexed with proteins, such as p56lck and acetylcholinesterase, have been used to assess the stability of the docked poses. biointerfaceresearch.comacs.org These simulations monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein to determine if the binding is stable over the simulation time. A stable RMSD suggests a persistent and favorable interaction. nih.gov
Furthermore, MD simulations can provide detailed insights into the network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the ligand-protein complex. For example, simulations of benzothiazole derivatives with PI3Kα have helped to understand the key structural factors responsible for the activity of this class of compounds. tcmsp-e.com By analyzing the trajectory of the simulation, researchers can identify which interactions are most persistent and therefore most important for binding affinity.
In the context of this compound, MD simulations would be valuable for assessing how the chlorine and fluorine substituents contribute to the stability of binding. The simulations could reveal the preferred orientation of these halogen atoms within a binding pocket and their role in forming stable halogen bonds or other electrostatic interactions.
Structure Activity Relationship Sar Studies of 2,4 Dichloro 6 Fluoro 1,3 Benzothiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of a series of compounds with their biological activities or chemical behavior. researchgate.netmdpi.com For halogenated benzothiazoles, QSAR models are invaluable tools for predicting the potency of new derivatives before they are synthesized, thereby saving time and resources. mdpi.comresearchgate.net
A QSAR model is a mathematical equation that relates molecular descriptors to activity. mdpi.com For a series of derivatives based on the 2,4-dichloro-6-fluoro-1,3-benzothiazole scaffold, relevant descriptors would primarily fall into three categories:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), dipole moment, and atomic charges. For halogenated compounds, these are crucial as they quantify the electron-withdrawing or -donating effects of substituents, which strongly influence reactivity and intermolecular interactions. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR) and Taft steric parameters (Es). They are important for understanding how a molecule fits into a target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. The partition coefficient (logP) is the most common hydrophobic descriptor.
In building a QSAR model for this compound derivatives, modifications would typically be made at the C-2 position (by replacing the chlorine) or by adding substituents to any remaining open positions on the benzene (B151609) ring. A study on halogen- and amidino-substituted benzothiazoles found that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were key in explaining cytotoxic activity. mdpi.com The resulting QSAR models can guide the design of new compounds by predicting which substitutions are likely to improve the desired activity. researchgate.net
| Descriptor Type | Example Descriptors | Relevance to Halogenated Benzothiazoles |
| Electronic | Hammett constants (σ), Dipole Moment, Atomic Charges | Quantifies the strong electron-withdrawing effects of Cl and F, which influence reactivity and binding interactions. nih.gov |
| Steric | Molar Refractivity (MR), Steric Volume (SV) | Describes the size and shape of substituents, determining the fit within a biological target's active site. nih.gov |
| Hydrophobic | Partition Coefficient (logP), Hydrophilic Area | Predicts membrane permeability and binding to hydrophobic pockets; halogens generally increase lipophilicity. |
| Topological | Connectivity Indices, BCUT descriptors | Encodes information about atomic connectivity and spatial distribution of properties like mass and polarizability. mdpi.com |
Bioisosteric Replacements and Their Influence on Molecular Properties and Interactions
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For this compound derivatives, bioisosteric replacement of the halogen atoms is a key strategy for lead optimization. nih.gov
Replacing the chlorine or fluorine atoms can lead to significant changes in the molecule's properties:
Chlorine Replacement: The chlorine atoms, particularly at the reactive C-2 position, can be replaced by a variety of other groups. A common bioisosteric replacement for chlorine is the trifluoromethyl (CF₃) group, which is also strongly electron-withdrawing but sterically larger. researchgate.net Another option is the cyano (-CN) group, which is a powerful hydrogen bond acceptor and has different steric requirements. Replacing chlorine with bromine or iodine would be expected to enhance halogen bonding capabilities.
Fluorine Replacement: Fluorine is often considered a bioisostere of hydrogen, but its high electronegativity imparts very different properties. It can also be replaced by other small, electronegative groups. For example, replacing a C-F group with a C-OH or C-OCH₃ group would drastically change the hydrogen bonding potential and polarity of that region of the molecule.
The choice of a bioisosteric replacement depends on the specific goals of the optimization process. For example, if a compound is rapidly metabolized at a particular site, replacing a hydrogen atom with a fluorine atom at that site can block metabolism due to the strength of the C-F bond. nih.gov An optimization program for a benzothiazole-based inhibitor successfully identified isosteres that eliminated unwanted side effects while maintaining potency. nih.gov Studies on other heterocyclic systems have shown that bioisosteric replacement of one ring system with another (e.g., 1,2,3-triazole with a tetrazole) can significantly enhance biological activity. nih.gov This highlights the power of bioisosterism as a tool for fine-tuning the properties of the this compound scaffold.
| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| Chlorine (Cl) | Bromine (Br), Iodine (I) | Enhance halogen bonding strength. | Increased binding affinity if halogen bonding is critical. |
| Chlorine (Cl) | Trifluoromethyl (CF₃) | Maintain electron-withdrawing nature with different sterics. | Altered steric fit in binding pocket; may change metabolic stability. |
| Chlorine (Cl) | Cyano (CN) | Introduce a strong hydrogen bond acceptor with linear geometry. | New hydrogen bonding interactions; altered solubility. |
| Fluorine (F) | Hydroxyl (OH) | Introduce a hydrogen bond donor/acceptor. | Increased polarity and potential for new hydrogen bonds. |
| Fluorine (F) | Methoxy (OCH₃) | Introduce a bulkier, less electronegative group. | Altered steric profile and electronic properties. |
Mechanistic Investigations of Molecular Interactions Involving the Benzothiazole Moiety
Molecular Recognition and Binding Modes with Biological Macromolecules
The interaction of small molecules like 2,4-dichloro-6-fluoro-1,3-benzothiazole with biological macromolecules such as enzymes and receptors is a multifaceted process. The nature and strength of these interactions are dictated by a combination of forces, including hydrogen bonding, hydrophobic and van der Waals interactions, and aromatic stacking. The presence of chlorine and fluorine atoms on the benzothiazole (B30560) ring significantly influences its electronic distribution and steric profile, thereby shaping its binding characteristics.
Hydrogen Bonding Interactions
In related benzothiazole structures, the thiazole (B1198619) nitrogen has been shown to form crucial hydrogen bonds with amino acid residues in enzyme active sites. For instance, in a study of benzothiazole derivatives as inhibitors of amyloid-β aggregation, the nitrogen atom was implicated in key hydrogen bonding interactions.
Hydrophobic and Van der Waals Interactions
The dichlorinated phenyl ring of this compound contributes significantly to its hydrophobic character. These hydrophobic regions are likely to engage with nonpolar pockets within a protein's binding site, a phenomenon primarily driven by the hydrophobic effect. rug.nlnih.gov The chlorine atoms, in addition to their electronic effects, increase the lipophilicity of the molecule, favoring its partitioning into hydrophobic environments.
Aromatic Stacking Interactions
The benzothiazole ring system is aromatic and can participate in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions, which include π-π stacking, are fundamental to the stabilization of protein-ligand complexes. rsc.org
The electronic nature of the substituents on the aromatic ring influences the strength and geometry of these stacking interactions. The electron-withdrawing properties of the chlorine and fluorine atoms in this compound can modulate the quadrupole moment of the aromatic ring, potentially enhancing its stacking interactions with electron-rich aromatic residues in a biological target. rsc.org Halogen atoms themselves can also participate in specific non-covalent interactions with aromatic systems, known as halogen-aromatic π interactions, which can contribute to inhibitor residence times. nih.gov
Modulatory Effects on Molecular Pathways
The binding of a small molecule to a biological macromolecule can modulate its function, leading to the inhibition of an enzyme or the modulation of a protein-protein interaction (PPI). The specific mechanisms by which halogenated benzothiazoles exert these effects are a subject of ongoing research.
For instance, various benzothiazole derivatives have been identified as enzyme inhibitors. nih.gov The inhibition mechanism can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The chloro and fluoro substituents on the benzothiazole ring can play a role in both the affinity and the selectivity of the inhibitor for its target enzyme.
In the context of PPIs, small molecules can act as either inhibitors or stabilizers. nih.govresearchgate.netmdpi.com A molecule like this compound could potentially disrupt a PPI by binding to the interface of the interacting proteins. Conversely, it could stabilize a protein complex by binding to a pocket formed at the protein-protein interface, a mechanism exploited by some natural products. researchgate.net The specific effect would depend on the topology of the binding site and the nature of the interactions formed.
Chemo-Proteomic and Chemical Biology Approaches to Target Identification and Validation
Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Chemo-proteomic and chemical biology approaches provide powerful tools for this purpose. nih.govnih.govresearchgate.net These methods are focused on the techniques themselves rather than the specific outcomes for a particular compound.
One common strategy is affinity-based protein profiling (ABPP) . nih.govcreative-biolabs.comresearchgate.netresearchgate.netfrontiersin.org In this approach, a derivative of the small molecule of interest, such as an analog of this compound, is synthesized with a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The warhead covalently binds to the active site of target enzymes, allowing for the subsequent enrichment and identification of these proteins by mass spectrometry. Competitive ABPP, where the unmodified small molecule competes with the probe for binding, can be used to validate the identified targets.
Another powerful technique is target deconvolution using chemical proteomics . nih.govnih.govresearchgate.netresearchgate.nettum.de This can involve immobilizing a derivative of the small molecule on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. To mitigate issues with non-specific binding, soluble probes with photo-activatable cross-linkers and clickable handles for subsequent enrichment can be employed.
The table below summarizes some of the key methodologies used in target identification and validation.
| Methodology | Principle | Application |
| Affinity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to covalently label the active sites of enzymes. creative-biolabs.com | Identification and quantification of enzyme activities in complex biological samples; target and off-target profiling of enzyme inhibitors. nih.govfrontiersin.org |
| Competitive ABPP | The unlabeled compound of interest competes with an activity-based probe for binding to its target. | Validation of enzyme targets and determination of inhibitor potency and selectivity in a native biological context. frontiersin.org |
| Affinity Chromatography/Pull-down Assays | A derivatized version of the small molecule is immobilized on a solid support to capture its binding partners from a cell lysate. nih.gov | Broad-based identification of protein targets for a small molecule. |
| Photo-affinity Labeling | A probe containing a photo-reactive group is used to covalently cross-link to its target upon UV irradiation. | Capturing transient or low-affinity interactions in a cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Validation of target engagement in living cells and cell lysates. |
These methodologies are instrumental in moving from a compound with an observed phenotype to a validated molecular target, thereby elucidating its mechanism of action at a molecular level.
Future Research Directions for 2,4 Dichloro 6 Fluoro 1,3 Benzothiazole
Development of Novel and Efficient Synthetic Routes
The quest for more efficient, selective, and sustainable methods for the synthesis of 2,4-Dichloro-6-fluoro-1,3-benzothiazole and its analogs remains a key area of future research. Innovations in catalytic systems and manufacturing processes are expected to play a pivotal role in achieving these goals.
Future synthetic strategies will likely focus on the development and application of novel catalytic systems to improve the selectivity and yield of reactions involving the benzothiazole (B30560) core. Research could explore the use of transition-metal catalysts, such as copper and palladium, which have shown promise in the synthesis of other substituted benzothiazoles. The design of specific ligands to fine-tune the catalyst's activity and selectivity for particular positions on the benzothiazole ring will be a critical aspect of this research. Furthermore, the exploration of organocatalysis and biocatalysis could offer environmentally benign alternatives to traditional metal-based catalysts.
The adoption of flow chemistry and continuous manufacturing processes presents a significant opportunity to enhance the synthesis of this compound. researchgate.net These technologies offer improved reaction control, enhanced safety for handling potentially hazardous reagents, and the potential for seamless scale-up. researchgate.net Future research will likely focus on designing and optimizing multi-step continuous-flow protocols for the synthesis of this compound and its derivatives. researchgate.net This could involve the integration of in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry and artificial intelligence are set to revolutionize the design and discovery of novel derivatives of this compound with tailored properties.
Exploration of Unique Reactivity Patterns and Transformation Pathways
A deeper understanding of the reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. The interplay of the electron-withdrawing chloro and fluoro substituents with the benzothiazole ring system is expected to result in unique reactivity patterns that are yet to be fully explored.
Future research in this area will likely involve a systematic investigation of its behavior in various organic transformations. This includes exploring its potential in cross-coupling reactions, nucleophilic and electrophilic substitutions, and cycloaddition reactions. Uncovering novel transformation pathways will not only expand the synthetic utility of this compound but also provide valuable insights into the fundamental principles of heterocyclic chemistry. The presence of fluorine is known to influence the metabolic stability and membrane permeability of molecules, making the study of its reactivity particularly relevant for medicinal chemistry applications. nih.gov
Integration with Cutting-Edge Analytical Techniques for In-Depth Characterization
Comprehensive characterization is paramount for understanding the structure-property relationships of this compound and its derivatives. While standard analytical techniques such as NMR, IR, and mass spectrometry are routinely employed, future research will benefit from the integration of more advanced and specialized methods. researchgate.net
Techniques such as single-crystal X-ray diffraction will be invaluable for unambiguously determining the three-dimensional structure of new derivatives, providing crucial information about bond lengths, bond angles, and intermolecular interactions. mdpi.com Advanced spectroscopic methods, including two-dimensional NMR techniques and fluorescence spectroscopy, can offer deeper insights into the electronic structure and dynamic behavior of these molecules. researchgate.net Furthermore, computational spectroscopic studies, using methods like Density Functional Theory (DFT), can complement experimental data and aid in the interpretation of complex spectra. mdpi.com The combination of these cutting-edge analytical techniques will enable a more complete and nuanced understanding of this important class of compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2,4-Dichloro-6-fluoro-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A typical synthesis involves halogenation of the benzothiazole core under controlled conditions. For example, fluorination and chlorination can be achieved using reagents like POCl₃ or SOCl₂, with temperature and solvent choice (e.g., DMF or ethanol) critical for regioselectivity and purity . Post-synthetic purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) improves yield (up to 65%) and purity . Reaction time and stoichiometric ratios of halogenating agents must be optimized to minimize byproducts.
Q. How do halogen substituents (Cl, F) in the benzothiazole core influence its chemical reactivity and interaction with biological targets?
- Methodological Answer : Halogens enhance electrophilicity and lipophilicity, affecting both reactivity and bioactivity. Fluorine’s electronegativity increases metabolic stability and membrane permeability, while chlorine facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) for derivative synthesis . These substituents also modulate interactions with enzymes or receptors, as seen in anti-tubercular and antitumor activities of halogenated benzothiazoles .
Q. What analytical techniques are essential for confirming the structure and purity of synthesized this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry of substituents .
- NMR/FT-IR spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) and validates substitution patterns .
- Mass spectrometry : Confirms molecular weight and isotopic patterns (e.g., Cl/F signatures) .
- HPLC/GC : Quantifies purity and detects impurities .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, B3LYP/6-31G models reveal charge delocalization in the benzothiazole ring, explaining preferential substitution at the 4-position . Non-linear optical (NLO) properties and electrostatic potential maps further guide derivatization for targeted bioactivity .
Q. What are the observed contradictions in reported biological activities of halogenated benzothiazoles, and how can structural modifications resolve these discrepancies?
- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For instance, 2,7-dibromo-4-chloro-1,3-benzothiazole shows anti-tubercular activity, while 6-fluoro analogs exhibit antitumor effects . Systematic SAR studies (e.g., replacing Cl with Br or modifying the thiazole ring) can isolate activity-specific motifs. In vitro assays under standardized protocols (e.g., MIC values for antimicrobial testing) reduce variability .
Q. What strategies optimize the regioselectivity of substitution reactions in polyhalogenated benzothiazoles like this compound?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at electron-deficient positions .
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki reactions) selectively targets bromine/chlorine sites .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during diazotization or azide substitutions .
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyl groups) to direct substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
